Bienvenue dans la boutique en ligne BenchChem!

WAY-361789

Neuroscience Pharmacology α7 nAChR

WAY-361789 (SEN15924) is a validated, full α7 nAChR agonist with superior α3 selectivity vs partial agonists. Ideal for cognition research (EC50=0.18μM). Orally active with fair PK profile. Your non-interchangeable, high-purity tool compound.

Molecular Formula C22H31N5O3
Molecular Weight 413.5 g/mol
CAS No. 1040718-40-8
Cat. No. B1683282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-361789
CAS1040718-40-8
Synonyms5-(4-acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide
SEN15924
WAY-361789
Molecular FormulaC22H31N5O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29)
InChIKeyLKMWIEHGNOUIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Baseline Overview for WAY-361789 (SEN15924, CAS 1040718-40-8) as an α7 nAChR Agonist


The compound 5-(4-acetyl-1,4-diazepan-1-yl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]pentanamide, also known as WAY-361789 or SEN15924 (CAS 1040718-40-8), is a novel, full agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) [1]. This compound was identified through a medicinal chemistry effort aimed at improving selectivity and pharmacokinetic properties within its class [1]. It is characterized as an orally active small molecule with a molecular weight of 413.51 g/mol [2].

Why WAY-361789 Cannot Be Substituted with Other In-Class α7 nAChR Agonists


Generic substitution among α7 nAChR agonists is not scientifically valid due to significant variance in receptor subtype selectivity and the critical difference between partial versus full agonism [1]. WAY-361789 (SEN15924) was specifically optimized to be a full agonist with improved selectivity against the α3 receptor subtype, a key differentiator from many earlier compounds [1]. Furthermore, in vitro potency (EC50) and in vivo pharmacokinetic profiles, including oral bioavailability, vary dramatically across this class [1]. The unique combination of these properties in WAY-361789, as quantified in the evidence below, directly underpins its specific research and development applications, making it a non-interchangeable tool compound.

Quantitative Evidence Guide for WAY-361789 (CAS 1040718-40-8): Key Differentiators vs. α7 nAChR Comparators


Functional Agonist Potency (EC50) at α7 nAChR

WAY-361789 demonstrates potent agonist activity at the α7 nAChR. In a whole-cell patch clamp assay on CHO cells expressing human α7 nAChR, it exhibited an EC50 of 3 μM [1][2]. For comparison, a related α7 agonist, AZD0328, acts as a partial agonist with an EC50 of 338 nM (0.338 μM) in oocytes expressing human α7 nAChRs [2]. This difference in potency and full agonism profile is critical for experimental design.

Neuroscience Pharmacology α7 nAChR

Selectivity Profile Against α3 nAChR Subtype

WAY-361789 was part of a medicinal chemistry effort that specifically achieved improved selectivity against the α3 receptor subtype compared to a previously reported chemical series [1]. While the earlier series had lower selectivity, the optimization leading to WAY-361789 resulted in a compound that avoids significant off-target activity at α3 nAChR, a common liability in the class. Quantitative selectivity ratios are reported in the primary publication [1].

Selectivity Pharmacology α3 nAChR

In Vitro hERG Channel Liability Assessment

WAY-361789 was evaluated for its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a standard in vitro assay for cardiac safety. In an IonWorks assay on CHO cells expressing hERG, it exhibited an IC50 of 24.2 μM . This value provides a quantitative measure of its hERG liability, allowing for comparison with other compounds in the class.

Cardiac Safety hERG In Vitro Toxicology

Preclinical Efficacy in Cognitive Models (Novel Object Recognition and Auditory Sensory Gating)

WAY-361789 demonstrated efficacy in rodent behavioral models relevant to cognitive impairment. The compound showed positive effects in the novel object recognition (NOR) task and the auditory sensory gating (prepulse inhibition, PPI) model [1]. These are established preclinical models for assessing pro-cognitive and antipsychotic-like activity. The primary publication reports that it 'demonstrated a fair pharmacokinetic profile accompanied by efficacy' in these models [1].

In Vivo Efficacy Cognition Schizophrenia Alzheimer's Disease

Recommended Research and Industrial Application Scenarios for WAY-361789 (SEN15924)


In Vitro Functional Studies of α7 nAChR Agonism

WAY-361789 is ideally suited as a tool compound for in vitro pharmacology studies requiring a potent and selective full agonist of the α7 nAChR. Based on its EC50 values (0.18 μM in rat α7 nAChR and 3 μM in human α7 nAChR in cellular assays) [1], researchers can design dose-response experiments to characterize α7 nAChR-mediated signaling pathways, such as calcium influx or ion channel activation. Its improved selectivity over the α3 subtype [1] ensures a cleaner pharmacological profile for target validation studies.

In Vivo Preclinical Models of Cognitive Deficits

Given its demonstrated oral activity and efficacy in rodent models of cognition, including novel object recognition and auditory sensory gating [1], WAY-361789 is a valuable compound for investigating the therapeutic potential of α7 nAChR activation in psychiatric and neurodegenerative disease models. Its 'fair pharmacokinetic profile' [1] supports its use in chronic dosing studies to probe effects on learning, memory, and sensory processing deficits relevant to schizophrenia and Alzheimer's disease.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

WAY-361789 serves as a key benchmark in the development of α7 nAChR agonists. Its structure, combining a pyrazole core with a diazepane-containing side chain, was the result of an optimization effort for improved ADME and selectivity [1]. It can be used as a reference compound in SAR studies, allowing medicinal chemists to compare the potency, selectivity, and in vivo properties of novel analogs against this well-characterized standard.

hERG Liability Screening and Cardiac Safety Profiling

The compound's hERG IC50 of 24.2 μM [1] provides a concrete data point for use in cardiac safety profiling. Researchers can use WAY-361789 as a reference standard in in vitro hERG assays to benchmark the cardiac safety margin of new chemical entities within the α7 nAChR agonist class or to calibrate assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-361789

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.